![molecular formula C21H23N5 B2563391 3-(3-甲基苯基)-N-戊基-[1,2,3]三唑并[1,5-a]喹啉-5-胺 CAS No. 866843-82-5](/img/structure/B2563391.png)
3-(3-甲基苯基)-N-戊基-[1,2,3]三唑并[1,5-a]喹啉-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound that belongs to the class of triazoloquinazolines This compound is characterized by a triazoloquinazoline core structure, which is a fused ring system combining triazole and quinazoline moieties The presence of a 3-methylphenyl group and a pentylamine side chain further defines its chemical identity
科学研究应用
抗结核活性
结核病(TB)仍然是全球性的健康挑战,尤其是在免疫系统较弱的个体中,例如那些同时感染 HIV 的人。化合物 XIa-o 由亲核取代反应合成,已显示出有希望的抗结核活性。值得注意的是,化合物 N-(4-硝基苯基)-5-苯基-[1,2,4]三唑并[1,5-c]-喹啉-2-胺 (IXi) 和 N-(4-氯苯基)-5-苯基-[1,2,4]三唑并[1,5-c]-喹啉-2-胺 (IXk) 对大肠杆菌、铜绿假单胞菌和表皮葡萄球菌表现出强效活性,最低抑菌浓度 (MIC) 为 3 µg/mL。 此外,IXi 在 6.25 µg/mL 时表现出抗结核活性,在 7.15 µg/mL 时对 HIV1 和 HIV2 均表现出抗 HIV 活性 .
抗 HIV 活性
鉴于结核病和 HIV 之间存在共同感染风险,IXi 和 IXk 等化合物作为双重药物具有希望。它们的抗 HIV 活性表明,有潜力进一步优化和开发为新型抗结核和抗 HIV 药物。 这些发现有助于解决由多重耐药结核菌株带来的挑战以及对有效治疗的需求 .
抗菌活性
相同的化合物 (IXi 和 IXk) 也表现出对抗革兰氏阳性和革兰氏阴性细菌的抗菌活性。它们的 MIC 值表明对大肠杆菌、铜绿假单胞菌和表皮葡萄球菌具有很强的功效。 这些结果强调了该化合物作为抗菌剂的潜力 .
其他应用
虽然主要关注点是抗结核和抗 HIV 活性,但进一步的调查可能会揭示其他应用。研究人员可以探索其在药物发现、药物化学和相关领域的潜力。
总之,3-(3-甲基苯基)-N-戊基-[1,2,3]三唑并[1,5-a]喹啉-5-胺 作为一种多方面化合物显示出希望,对传染病治疗具有意义。 其独特的结构值得在各种科学背景下继续探索 . 如果你有任何具体的问题或需要进一步的细节,请随时提问!
作用机制
Target of Action
The primary targets of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that the compound may target pathogens responsible for these diseases.
Mode of Action
The exact mode of action of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine It’s synthesized by the nucleophilic substitution reaction of a related compound with different aryl amines . This suggests that it might interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown to affect the life cycle of hiv and tb pathogens , suggesting that it might interfere with the biochemical pathways of these pathogens.
Result of Action
The molecular and cellular effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it might have similar effects.
生化分析
Biochemical Properties
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine plays a significant role in biochemical reactions due to its ability to bind with enzymes and proteins. It interacts with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions. The compound also binds to receptors like GABA_A, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability in cancer cells .
Molecular Mechanism
At the molecular level, 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by modulating transcription factors and signaling pathways, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and altered metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the species and the duration of exposure.
Metabolic Pathways
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in tissues with high lipid content, such as the brain and liver .
Subcellular Localization
The subcellular localization of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on metabolic enzymes and signaling pathways . The compound may also undergo post-translational modifications, such as phosphorylation, which can influence its localization and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions to form the triazole ring, followed by cyclization to form the quinazoline ring.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazoloquinazoline core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentylamine Side Chain: The final step involves the nucleophilic substitution reaction where the triazoloquinazoline derivative is reacted with pentylamine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the
属性
IUPAC Name |
3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXKNJKTHKZGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL](/img/structure/B2563309.png)
![3-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2563310.png)
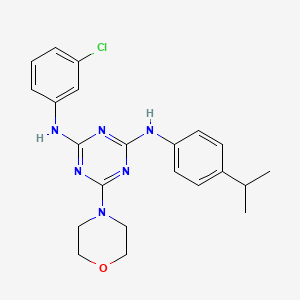
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)
![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2563319.png)
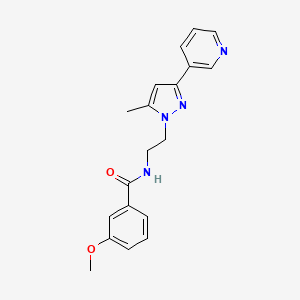
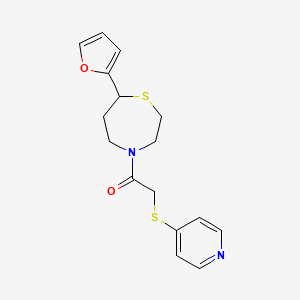
![3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2563325.png)
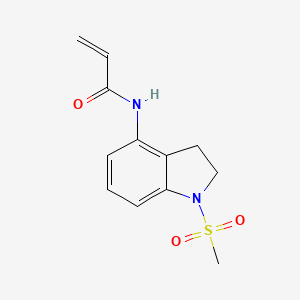
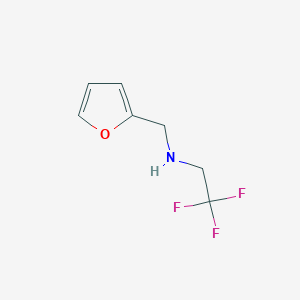
![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)
